

triethylgermanium chloride chemical properties and structure

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Compound of Interest

Compound Name: Triethylgermanium chloride

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Triethylgermanium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylgermanium chloride ($(\text{C}_2\text{H}_5)_3\text{GeCl}$) is an organogermanium compound with significant applications in organic synthesis and materials science.^[1] This document provides an in-depth overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis, purification, and key reactions are presented, along with a summary of its spectroscopic characteristics to aid in its identification and characterization.

Chemical and Physical Properties

Triethylgermanium chloride is a colorless liquid with a pungent odor that is soluble in organic solvents but insoluble in water.^[1] It is known to be moisture-sensitive and should be handled with appropriate care in a controlled environment.^[1]

Table 1: Physical and Chemical Properties of **Triethylgermanium Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ ClGe	[1]
Molecular Weight	195.23 - 195.28 g/mol	[2]
CAS Number	994-28-5	[2]
Appearance	Colorless, clear liquid	[1]
Density	1.175 g/mL at 25 °C	[2]
Boiling Point	173 °C	[2]
Melting Point	< -50 °C	[2]
Refractive Index (n ²⁰ /D)	1.459	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[1]

Molecular Structure

The molecular structure of **triethylgermanium chloride** consists of a central germanium atom covalently bonded to three ethyl groups and one chlorine atom in a tetrahedral geometry.

Molecular structure of **triethylgermanium chloride**.

Synthesis and Purification

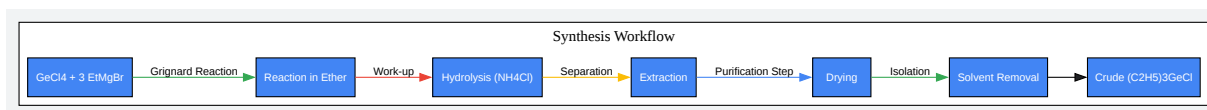
Synthesis via Grignard Reaction

A common method for the synthesis of **triethylgermanium chloride** involves the reaction of germanium tetrachloride with a Grignard reagent, such as ethylmagnesium bromide.

Experimental Protocol:

- **Apparatus Setup:** A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be thoroughly dried prior to use.

- Grignard Reagent Preparation: In a separate flask, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.
- Reaction: The solution of ethylmagnesium bromide is added dropwise to a stirred solution of germanium tetrachloride in anhydrous diethyl ether, typically at a controlled temperature (e.g., 0 °C).^[3]
- Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is carefully hydrolyzed with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.



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Workflow for the synthesis of **triethylgermanium chloride**.

Purification by Vacuum Distillation

The crude **triethylgermanium chloride** is purified by vacuum distillation to obtain the final product with high purity.

Experimental Protocol:

- Apparatus Setup: A standard vacuum distillation apparatus is assembled using dry glassware.

- **Distillation:** The crude product is transferred to the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.[4]
- **Fraction Collection:** Fractions are collected at the appropriate boiling point and pressure. The boiling point of **triethylgermanium chloride** is 173 °C at atmospheric pressure, which can be lowered under vacuum.[2]
- **Product Characterization:** The purity of the collected fractions should be assessed using analytical techniques such as GC-MS and NMR spectroscopy.

Reactivity

Triethylgermanium chloride is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the triethylgermyl group.[1]

Reduction with Lithium Aluminum Hydride

Triethylgermanium chloride can be reduced to triethylgermane using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol:

- **Reaction Setup:** A solution of **triethylgermanium chloride** in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere.
- **Reagent Addition:** A solution or suspension of lithium aluminum hydride in the same anhydrous solvent is added slowly to the **triethylgermanium chloride** solution at a controlled temperature, typically 0 °C.[6][7]
- **Reaction and Work-up:** The reaction is stirred until completion, monitored by TLC or GC. The reaction is then carefully quenched by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.
- **Isolation:** The resulting mixture is filtered, and the organic layer is separated, dried, and the solvent removed to yield triethylgermane.

Reaction with Nucleophiles

Triethylgermanium chloride reacts with various nucleophiles, such as organolithium or Grignard reagents, to form new carbon-germanium bonds. For example, reaction with an alkyllithium or alkylmagnesium halide will yield a tetraalkylgermanium compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl groups. The methylene protons ($-\text{CH}_2-$) adjacent to the germanium atom will appear as a quartet, and the methyl protons ($-\text{CH}_3$) will appear as a triplet, with coupling constants typical for ethyl groups.
- ^{13}C NMR:** The carbon NMR spectrum will display two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

Table 2: Predicted NMR Data for **Triethylgermanium Chloride**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
^1H NMR	~ 1.2 (CH_2)	Quartet
~ 1.1 (CH_3)	Triplet	
^{13}C NMR	~ 15	Methylene (CH_2)
~ 9	Methyl (CH_3)	

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

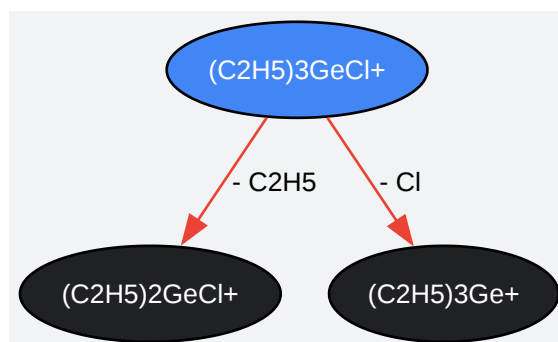
The IR spectrum of **triethylgermanium chloride** displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Characteristic IR Absorption Bands for **Triethylgermanium Chloride**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (sp ³)	2850 - 3000	Strong
C-H bend	1350 - 1470	Medium
Ge-C stretch	500 - 600	Medium
Ge-Cl stretch	Below 400	Strong

Mass Spectrometry (MS)

In the mass spectrum of **triethylgermanium chloride**, the molecular ion peak ($[M]^+$) would be observable. The fragmentation pattern would likely involve the loss of ethyl groups and the chlorine atom.[8][9] The presence of germanium and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and chlorine- or germanium-containing fragments.[10]



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Simplified fragmentation pathway of **triethylgermanium chloride**.

Safety and Handling

Triethylgermanium chloride is a reactive and corrosive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container.[1]

Applications

Triethylgermanium chloride is a key intermediate in the synthesis of a variety of organogermanium compounds.[1] These compounds have applications in areas such as semiconductor manufacturing, where they can be used as dopants, and in catalysis.[1]

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